4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide
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Overview
Description
4-CHLORO-N-[(6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a 4-chloro group and a 6-methyl-2-sulfanylidene-12-dihydropyridin-3-yl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[(6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Pyridine Moiety: The 4-chlorobenzoyl chloride is then reacted with 6-methyl-2-sulfanylidene-12-dihydropyridine-3-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[(6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: SnCl₂, Fe/HCl
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
4-CHLORO-N-[(6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDIN-3-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[(6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-methyl-3-pyridyl)benzamide
- 4-Chloro-N-(3-pyridyl)benzamide
- 4-Chloro-N-(6-methyl-2-pyridyl)benzamide
Uniqueness
4-CHLORO-N-[(6-METHYL-2-SULFANYLIDENE-12-DIHYDROPYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to the presence of the 6-methyl-2-sulfanylidene-12-dihydropyridin-3-yl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13ClN2OS |
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Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-chloro-N-[(6-methyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-2-3-11(14(19)17-9)8-16-13(18)10-4-6-12(15)7-5-10/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
VAXVFFRQHJFORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=S)N1)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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